An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide
An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery as a versatile building block. This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for this compound. The synthesis is presented as a two-step process commencing with the Vilsmeier-Haack formylation of 2-chloro-3-aminopyridine, followed by the N-acylation with pivaloyl chloride. This guide delves into the rationale behind the chosen synthetic strategy and provides detailed, field-proven experimental protocols. Furthermore, a thorough characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is outlined with predicted data to facilitate its unambiguous identification.
Introduction: The Significance of Substituted Pyridines
Substituted pyridine scaffolds are of paramount importance in the field of medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to its ability to interact with a wide range of biological targets. The presence of chloro, formyl, and pivalamide functionalities on the pyridine core of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules. The formyl group can undergo various reactions such as reductive amination, oxidation, and olefination, while the chloro substituent can be displaced through nucleophilic aromatic substitution. The pivalamide moiety, with its sterically bulky tert-butyl group, can influence the conformation and metabolic stability of potential drug candidates.[2]
This guide provides a robust and logical pathway for the synthesis and characterization of this key intermediate, empowering researchers to accelerate their drug discovery and development programs.
Proposed Synthetic Pathway
The synthesis of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide can be efficiently achieved in a two-step sequence. The chosen strategy focuses on late-stage acylation of a key formylated aminopyridine intermediate. This approach is advantageous as it allows for the potential diversification of the amide functionality at the final step.
Caption: Proposed two-step synthesis of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.
Step 1: Synthesis of 2-Chloro-6-formylpyridin-3-amine
The introduction of a formyl group onto the pyridine ring is a critical transformation. For this, the Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] The electron-donating amino group at the 3-position of 2-chloro-3-aminopyridine activates the ring towards electrophilic substitution, directing the formylation to the ortho position (C6).
Experimental Protocol:
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Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.
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Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
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Substrate Addition: Dissolve 2-chloro-3-aminopyridine (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.
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Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-chloro-6-formylpyridin-3-amine.
Step 2: Synthesis of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide
The final step involves the N-acylation of the synthesized 2-chloro-6-formylpyridin-3-amine with pivaloyl chloride. Pivaloyl chloride is a highly reactive acylating agent, and the reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Triethylamine is a common choice for this purpose. The steric bulk of the pivaloyl group can sometimes hinder the reaction, but the nucleophilicity of the aminopyridine should be sufficient for a successful transformation.
Experimental Protocol:
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Reaction Setup: To a solution of 2-chloro-6-formylpyridin-3-amine (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 equiv.).
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Acylation: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.2 equiv.) dropwise to the solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting amine is consumed.
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Quenching and Extraction: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
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Washing and Drying: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-Chloro-6-formylpyridin-3-yl)pivalamide as a solid.
Comprehensive Characterization
Given the absence of published experimental data, the following section provides predicted characterization data for N-(2-Chloro-6-formylpyridin-3-yl)pivalamide based on its chemical structure and data from analogous compounds.
Caption: Workflow for the comprehensive characterization of the target compound.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃ClN₂O₂ |
| Molecular Weight | 240.69 g/mol |
| Appearance | Solid |
| CAS Number | 1142191-76-1 |
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the protons of the pivalamide group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehyde (-CHO) |
| ~8.5 | d | 1H | Pyridine H-4 |
| ~7.8 | d | 1H | Pyridine H-5 |
| ~8.2 | br s | 1H | Amide (-NH-) |
| ~1.3 | s | 9H | tert-Butyl (-C(CH₃)₃) |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are estimates and may vary.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde Carbonyl (C=O) |
| ~176 | Amide Carbonyl (C=O) |
| ~155 | Pyridine C-2 (C-Cl) |
| ~150 | Pyridine C-6 |
| ~140 | Pyridine C-4 |
| ~130 | Pyridine C-3 |
| ~125 | Pyridine C-5 |
| ~40 | tert-Butyl Quaternary Carbon |
| ~27 | tert-Butyl Methyl Carbons |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are estimates and may vary.
Mass Spectrometry (Predicted)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of chlorine.
| m/z (Predicted) | Assignment |
| 240.0666 | [M]⁺ for C₁₁H₁₃³⁵ClN₂O₂ |
| 242.0637 | [M+2]⁺ for C₁₁H₁₃³⁷ClN₂O₂ (Isotopic peak for Chlorine) |
| 184.0458 | [M - C(CH₃)₃]⁺ |
| 156.0141 | [M - C(O)C(CH₃)₃]⁺ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H Stretch (Amide) |
| ~2970 | C-H Stretch (Aliphatic) |
| ~1700 | C=O Stretch (Aldehyde) |
| ~1680 | C=O Stretch (Amide I) |
| ~1580, 1470 | C=C and C=N Stretch (Pyridine Ring) |
| ~1530 | N-H Bend (Amide II) |
| ~780 | C-Cl Stretch |
Safety Considerations
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Pivaloyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
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Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should also be handled with extreme care in a fume hood.
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2-Chloro-3-aminopyridine and the final product should be handled with care as their toxicological properties are not fully characterized. Standard laboratory safety procedures should be followed.
Conclusion
This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide. The proposed two-step synthesis, involving a Vilsmeier-Haack formylation followed by N-acylation, represents a logical and efficient route to this valuable building block. The predicted characterization data will serve as a reliable reference for researchers in confirming the identity and purity of the synthesized compound. By providing both the "how" and the "why" behind the experimental choices, this guide aims to empower scientists in their pursuit of novel chemical entities for drug discovery and development.
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